molecular formula C26H16Cl6N2O2Pd2 B8072343 (NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride

(NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride

Cat. No.: B8072343
M. Wt: 814.0 g/mol
InChI Key: FPSFCZBNEGBENQ-GZWBRRNDSA-L
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Description

The target compound, identified by the IUPAC name Di-μ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-κN)methyl]phenyl-κC]palladium dimer, is a palladium(II) complex featuring a dimeric structure with bridging chloride ligands. Its linear formula is C₂₆H₁₆Cl₆N₂O₂Pd₂, and it is recognized under the synonym Na'jera Catalyst I . The complex comprises two palladium centers coordinated to hydroxylamine-derived ligands, specifically the (NZ) and (NE) stereoisomers of N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine. These isomers arise from the geometric arrangement of the imine group relative to the hydroxylamine moiety, which may influence catalytic activity and stability. The dimeric structure with μ-chloride bridges enhances thermal stability compared to monomeric palladium complexes, a critical feature for catalytic applications in organic synthesis .

Properties

IUPAC Name

(NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H8Cl2NO.2ClH.2Pd/c2*14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10;;;;/h2*1-3,5-8,17H;2*1H;;/q2*-1;;;2*+2/p-2/b16-13+;16-13-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSFCZBNEGBENQ-GZWBRRNDSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[Cl-].[Cl-].[Pd+2].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1/C(=N/O)/C2=[C-]C=C(C=C2)Cl)Cl.[Cl-].[Cl-].[Pd+2].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl6N2O2Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287410-78-0
Record name Di-�µ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-κN)methyl]phenyl-κC]palladium dimer
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

The compound under review, a palladium(II) complex with hydroxylamine derivatives, has garnered attention due to its potential biological activities, particularly in the context of catalysis and medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological implications of this compound.

Overview of the Compound

The compound is characterized by the presence of palladium(II) ions coordinated with hydroxylamine derivatives featuring chlorinated aromatic groups. This structural configuration suggests potential reactivity in biological systems, particularly in relation to enzyme inhibition and interaction with biomolecules.

1. Antitumor Properties

Palladium complexes have been extensively studied for their antitumor properties, often serving as alternatives to platinum-based drugs. Research indicates that palladium(II) complexes exhibit favorable interactions with DNA, which is crucial for their anticancer activity. For instance, studies have shown that palladium(II) complexes can form stable adducts with DNA, leading to cytotoxic effects in cancer cells . The faster aquation rates of Pd(II) compared to Pt(II) enhance their bioavailability and therapeutic potential .

2. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of palladium complexes. For example, a palladium(II) halide complex demonstrated significant inhibition of myeloperoxidase (MPO), an enzyme involved in inflammation, by 38.7% in rat models with induced gastric ulcers . This suggests that similar palladium complexes may possess therapeutic effects against inflammatory conditions.

The biological activity of hydroxylamine derivatives is often linked to their ability to act as reactive oxygen species (ROS) scavengers and enzyme inhibitors. Hydroxylamines can modulate oxidative stress levels within cells, potentially leading to protective effects against cellular damage . Furthermore, the presence of chlorinated aromatic groups may enhance the lipophilicity and cellular uptake of these compounds, facilitating their action at target sites.

Case Study 1: Palladium Complexes in Cancer Therapy

A study investigated a series of palladium(II)-amine complexes for their antitumor activity against various cancer cell lines. The results indicated that certain complexes exhibited IC50 values comparable to traditional chemotherapeutics, underscoring the potential of palladium-based drugs in oncology .

Case Study 2: Inhibition of Enzymatic Activity

Research on the inhibition of myeloperoxidase by palladium complexes revealed that these compounds could significantly reduce inflammation markers in vivo. The study involved administering different doses of the complex to rat models and measuring inflammatory responses through biochemical assays .

Data Tables

Biological Activity Mechanism Reference
AntitumorDNA Interaction
Anti-inflammatoryMPO Inhibition
ROS ScavengingCellular Protection

Comparison with Similar Compounds

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Structure: Monomeric Pd(0) complex with π-acidic dibenzylideneacetone ligands.
  • Application : Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) but requires activation by reducing agents or co-catalysts.
  • Stability : Less air-stable than the target Pd(II) dimer due to the Pd(0) oxidation state .

Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II)

  • Structure: Monomeric Pd(II) complex with mixed nitrogen (aniline) and imine ligands.
  • Coordination Geometry : Square-planar, similar to the target compound.
  • Reactivity : Exhibits catalytic activity in C–H activation but lacks the bridging chloride architecture, reducing its stability under high-temperature conditions .

1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride (Pd(dppf)Cl₂)

  • Structure: Monomeric Pd(II) with bidentate phosphine ligands.
  • Application: Effective in Sonogashira couplings but requires inert conditions due to phosphine ligand sensitivity to oxidation.

Compounds with Chlorophenyl Substituents

3-Chloro-N-phenyl-phthalimide

  • Structure : Organic compound with chlorophenyl and phthalimide groups.
  • Role: Monomer for polyimide synthesis. The electron-withdrawing chloro substituent enhances thermal stability, a property shared with the target compound’s ligands .

Chlorhexidine Impurities (Impurity-A and Impurity-B)

  • Structure : Feature chloroaniline and guanidine moieties.
  • Relevance : The chlorophenyl groups in these impurities reduce solubility in polar solvents, a trait observed in the target palladium complex due to hydrophobic ligand interactions .

Stereoisomerism in Coordination Complexes

The (NZ) and (NE) isomers in the target compound introduce stereochemical complexity absent in simpler palladium catalysts like Bis-triphenylphosphine palladium dichloride. Isomer-specific reactivity has been documented in asymmetric catalysis, where ligand geometry dictates enantioselectivity. For example, (NZ) -configured ligands may favor specific transition-state orientations in cross-coupling reactions .

Data Tables

Compound Structure Coordination Geometry Key Applications Thermal Stability
Target Pd(II) dimer Dimeric, μ-Cl Square-planar Cross-coupling, C–H activation High (>200°C)
Pd(dba)₂ Monomeric, Pd(0) Trigonal-planar Suzuki-Miyaura reactions Moderate (air-sensitive)
Pd(dppf)Cl₂ Monomeric, Pd(II) Square-planar Sonogashira coupling Moderate (oxidizes in air)

Research Findings

  • Catalytic Efficiency: The target compound’s dimeric structure enhances catalytic turnover in aryl-aryl couplings compared to monomeric Pd(dba)₂, as evidenced by higher yields (85–92% vs. 70–78%) under identical conditions .
  • Solubility: Limited solubility in polar solvents (e.g., water, methanol) due to chlorophenyl ligands, necessitating use in THF or DCM .
  • Stability : Decomposition occurs above 250°C, outperforming Pd(dppf)Cl₂ (decomposes at 180°C) .

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